3-(2-Chloro-N-phenylacetamido)propanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(N-(2-chloroacetyl)anilino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-11(16)14(7-6-10(13)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTGWDULSQTBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Chloro N Phenylacetamido Propanamide
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For 3-(2-Chloro-N-phenylacetamido)propanamide, the primary disconnection points are the two amide bonds.
The most logical disconnection strategy involves breaking the amide bond of the propanamide moiety first. This leads to two precursor molecules: a carboxylic acid derivative of N-phenylacetamide and ammonia (B1221849) or a protected amine equivalent. This is a common strategy in amide synthesis, often achieved through the reaction of a carboxylic acid with an amine. fiveable.me
A further disconnection of the remaining N-phenylacetamido moiety at the amide bond reveals two simpler starting materials: aniline (B41778) and a derivative of 2-chloroacetic acid. The key intermediate in this synthetic plan is 2-chloro-N-phenylacetamide. This approach breaks down the target molecule into readily accessible precursors through well-established chemical reactions.
Detailed Synthetic Pathways to this compound
The forward synthesis of this compound logically follows the pathways identified in the retrosynthetic analysis. The synthesis primarily involves the formation of an intermediate, 2-chloro-N-phenylacetamide, followed by subsequent reactions to build the final molecule.
The formation of the N-phenylacetamido core of the molecule is a critical step. This is typically achieved through an N-acylation reaction. researchgate.net A common method is the reaction of an aniline with an acylating agent. In the context of synthesizing the intermediate 2-chloro-N-phenylacetamide, aniline is reacted with chloroacetyl chloride. ekb.egprepchem.com This electrophilic aromatic substitution reaction is a type of Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com
The reaction involves the formation of a complex between a Lewis acid (if used) and the chlorine atom of the acid chloride, leading to the generation of an acylium ion. This electrophile then reacts with the aromatic ring of aniline to form the acylated product. masterorganicchemistry.com
The final step in the proposed synthesis is the formation of the propanamide group. This is an amidation reaction, which typically involves the condensation of a carboxylic acid and an amine. fiveable.meyoutube.com In this synthetic route, a carboxylic acid derivative of 2-chloro-N-phenylacetamide would be reacted with ammonia or a suitable amine source.
Amidation reactions can be promoted by coupling agents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride. ucl.ac.uk Direct thermal condensation is also possible but often requires high temperatures. mdpi.com The use of boron-based reagents has been shown to mediate amidation reactions effectively. acs.org
One common procedure involves dissolving aniline in a suitable solvent, such as toluene, and adding an aqueous solution of a base like sodium hydroxide. The mixture is cooled, and chloroacetyl chloride is added dropwise while maintaining a low temperature. prepchem.com The resulting 2-chloro-N-phenylacetamide precipitates and can be collected by filtration. Another approach involves the direct reaction of aniline and chloroacetyl chloride at room temperature. ekb.eg
To obtain the final product, the intermediate 2-chloro-N-phenylacetamide would need to be further functionalized to introduce the propanamide moiety. This would likely involve a reaction to introduce a carboxylic acid group at the 3-position, followed by amidation.
Optimization of Reaction Conditions for Synthesis Efficiency
The efficiency of the synthesis can be significantly influenced by various reaction parameters. Optimizing these conditions is crucial for maximizing yield and purity.
The choice of solvent and reaction temperature plays a critical role in the synthesis of the intermediate 2-chloro-N-phenylacetamide and, by extension, the final product.
For the synthesis of 2-chloro-N-phenylacetamide, various solvents have been employed. Toluene, in a biphasic system with aqueous NaOH, has been used effectively. prepchem.com Chloroform has also been utilized as a solvent, with the reaction being cooled to between -5°C and 0°C before the addition of chloroacetyl chloride. prepchem.com Another reported synthesis uses acetone (B3395972) as the solvent with potassium carbonate as the base. ekb.eg The selection of the solvent can affect the solubility of the reactants and the reaction rate.
Temperature control is also vital. The acylation of aniline with chloroacetyl chloride is often carried out at low temperatures (0-10°C) to control the exothermic nature of the reaction and minimize side reactions. prepchem.com However, some procedures report the reaction occurring at room temperature. ekb.eg The optimal temperature will depend on the specific reactants and solvent system used.
Catalyst Systems and Reagent Stoichiometry
The synthesis of N-substituted chloroacetamides typically proceeds via the reaction of an amine with chloroacetyl chloride. ijpsr.info While many of these reactions can proceed without a catalyst, particularly when a more reactive acyl chloride is used, the choice of catalyst and the stoichiometry of the reagents are crucial for controlling the reaction rate, minimizing side products, and maximizing the yield.
One common approach involves the use of a base to neutralize the hydrochloric acid generated during the acylation reaction. This prevents the protonation of the starting amine, which would render it unreactive. Organic bases such as triethylamine (B128534) or pyridine (B92270) are frequently employed. mdpi.com In some cases, an excess of the starting amine itself can serve as the base. The stoichiometry is critical; typically, a slight excess of the acylating agent is used to ensure complete conversion of the amine. A general stoichiometric ratio might involve 1 equivalent of the amine, 1.1 to 1.5 equivalents of the chloroacetylating agent, and 1.1 to 1.5 equivalents of the base. mdpi.com
For less reactive amines or when using a less reactive acylating agent, a catalyst may be necessary to drive the reaction to completion. In the synthesis of 2-chloro-N-phenylacetamide, a related compound, a palladium-catalyzed approach has been reported. chemicalbook.com This system utilized palladium acetate (B1210297) as the catalyst, 2,2'-bipyridine (B1663995) as the ligand, and boron trifluoride diethyl etherate as a co-catalyst. chemicalbook.com The reaction was carried out at an elevated temperature, indicating that this catalytic system is suitable for reactions that are sluggish at room temperature.
The stoichiometry for such a catalyzed reaction is more complex and requires careful optimization. The catalyst loading is typically low, in the range of 0.5 to 5 mol%. The ratio of the ligand to the metal catalyst is also a critical parameter, often being 1:1 or 2:1. The stoichiometry of the main reactants would be similar to the base-mediated approach, with a slight excess of the acylating agent.
Table 1: Catalyst Systems and Reagent Stoichiometry for Analogous N-Aryl Chloroacetamide Synthesis
| Catalyst System | Reagents | Stoichiometry (Amine:Acylating Agent:Base/Catalyst) | Reference |
| Base-mediated | Amine, Chloroacetyl chloride, Triethylamine | 1 : 1.1-1.5 : 1.1-1.5 | mdpi.com |
| Palladium-catalyzed | Aniline, 2-chloro-N,N-dimethylacetamide, Palladium acetate, 2,2'-bipyridine, Boron trifluoride etherate, Pivalic acid | 1 : 1.3 : 0.07 (Pd(OAc)2) | chemicalbook.com |
Purification Techniques and Yield Optimization
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. The choice of purification technique is dictated by the physical properties of the product and the nature of the impurities.
Recrystallization is a widely used method for purifying solid organic compounds. ekb.eg The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For N-substituted chloroacetamides, ethanol (B145695) is often a suitable solvent for recrystallization. ijpsr.infoekb.eg The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any remaining impurities.
Column chromatography is another powerful purification technique, particularly useful for separating mixtures of compounds with similar polarities. mdpi.com In this method, the crude product is dissolved in a small amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina (B75360). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. The fractions containing the pure product are then collected and the solvent is evaporated.
Yield optimization is a critical aspect of synthetic chemistry, aiming to maximize the amount of pure product obtained from a given amount of starting material. Several factors can be adjusted to optimize the yield of this compound.
Reaction Temperature: The temperature at which the reaction is carried out can significantly impact the reaction rate and the formation of side products. For many acylation reactions, room temperature is sufficient. ijpsr.info However, in some cases, heating may be required to increase the reaction rate, while in others, cooling may be necessary to control a highly exothermic reaction and prevent the formation of degradation products.
Reaction Time: The duration of the reaction is another important parameter. The reaction should be allowed to proceed until the starting materials are consumed, which can be monitored by techniques such as Thin Layer Chromatography (TLC). ijpsr.info
Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the transition state, thereby affecting the reaction rate and yield. Common solvents for the synthesis of N-aryl chloroacetamides include dichloromethane, acetone, and toluene. chemicalbook.com
By carefully controlling these parameters and selecting the appropriate purification technique, it is possible to obtain this compound in high yield and purity.
Table 2: Purification Techniques and Yield Optimization Parameters for Analogous Compounds
| Technique/Parameter | Description | Typical Conditions/Values | Reference |
| Recrystallization | Purification of solids based on solubility differences. | Ethanol, Chloroform | ekb.eg |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel or alumina as stationary phase. | mdpi.com |
| Reaction Temperature | Influences reaction rate and selectivity. | Room temperature to 120°C | ijpsr.infochemicalbook.com |
| Reaction Time | Duration required for completion of the reaction. | A few hours to overnight. | ijpsr.info |
| Yields of Analogues | Reported yields for similar N-aryl chloroacetamides. | 25% to 83% | ijpsr.info |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Chloro N Phenylacetamido Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Spectral Interpretation
A hypothetical ¹H NMR spectrum of 3-(2-Chloro-N-phenylacetamido)propanamide would be expected to show distinct signals corresponding to each unique proton in the molecule. The interpretation would involve analyzing the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.
Expected Proton Environments:
Phenyl Protons: The five protons on the phenyl ring would likely appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern would influence their exact chemical shifts and multiplicities, likely resulting in a complex multiplet.
-CH₂- (Chloroacetyl group): The two protons of the chloromethyl group are expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom and carbonyl group.
-N-CH₂- and -CH₂-CONH₂ Protons: The two methylene (B1212753) groups of the propanamide chain would likely appear as triplets, assuming coupling to each other. Their chemical shifts would be influenced by the adjacent nitrogen and carbonyl groups.
-NH₂ Protons: The two protons of the primary amide would typically appear as a broad singlet. Its chemical shift can be variable and is often concentration and solvent dependent.
A detailed analysis would require assigning each of these signals to their respective protons within the molecular structure.
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected Carbon Environments:
Carbonyl Carbons: The two carbonyl carbons (one in the acetamido group and one in the propanamide group) would be expected to have the most downfield chemical shifts, typically in the range of 160-180 ppm.
Phenyl Carbons: The six carbons of the phenyl ring would produce signals in the aromatic region (approximately 110-150 ppm). The carbon attached to the nitrogen atom (ipso-carbon) would have a distinct chemical shift compared to the ortho, meta, and para carbons.
-CH₂- (Chloroacetyl group): The carbon of the chloromethyl group would be shifted downfield by the attached chlorine atom.
-N-CH₂- and -CH₂-CONH₂ Carbons: The two methylene carbons of the propanamide chain would have chemical shifts influenced by their proximity to the nitrogen and carbonyl functionalities.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those in the propanamide chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the phenyl ring, the acetamido group, and the propanamide chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Analysis of Characteristic Amide, Carbonyl, and C-Cl Stretches
For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amide | N-H stretch (primary amide) | 3400-3100 (typically two bands) |
| Amide | N-H stretch (secondary amide) | ~3300 |
| Carbonyl | C=O stretch (amide) | 1680-1630 |
| Aromatic Ring | C=C stretch | ~1600 and ~1475 |
| Alkyl | C-H stretch | 3000-2850 |
| Chloroalkane | C-Cl stretch | 800-600 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound (Molecular Formula: C₁₁H₁₃ClN₂O₂), the expected molecular weight is approximately 240.69 g/mol . A high-resolution mass spectrum would be able to confirm the elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) and, due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of about one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.
Analysis of the fragmentation pattern would provide further structural information. Common fragmentation pathways for amides include cleavage of the C-N bond and the bonds adjacent to the carbonyl group.
Due to a lack of publicly available scientific data, a detailed article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.
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Computational Chemistry and Molecular Modeling Studies of 3 2 Chloro N Phenylacetamido Propanamide
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation, these methods provide a detailed description of the electron distribution, which governs the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and analyzing vibrational spectra. For compounds analogous to 3-(2-Chloro-N-phenylacetamido)propanamide, such as other N-phenylacetamide derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.netjst.org.in
The process of geometry optimization involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule in the gas phase. This computational approach provides precise data on bond lengths, bond angles, and dihedral angles. Studies on similar molecules have shown a good correlation between DFT-calculated parameters and experimental data obtained from X-ray crystallography, though calculated bond lengths are often slightly longer as they represent an isolated molecule. nih.gov
Vibrational analysis is subsequently performed on the optimized geometry. This calculation predicts the frequencies of the fundamental modes of vibration. The resulting theoretical spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.netnih.gov
| Parameter | Atom Involvement | Expected Value Range (Å or °) |
|---|---|---|
| Bond Lengths | ||
| C=O (amide I) | C-O | ~1.23 - 1.25 Å |
| C-N (amide) | C-N | ~1.35 - 1.38 Å |
| C-Cl | C-Cl | ~1.78 - 1.81 Å |
| N-C (phenyl) | N-C | ~1.42 - 1.44 Å |
| Bond Angles | ||
| O-C-N (amide) | O, C, N | ~122 - 124° |
| C-N-C | C, N, C | ~120 - 125° |
| Dihedral Angles | ||
| C-C-N-C | C, C, N, C | Varies based on conformation |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.
Regions of negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and represent likely sites for electrophilic attack. researchgate.netresearchgate.net For this compound, these areas are expected to be concentrated around the electronegative oxygen atoms of the two carbonyl groups.
Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and indicate sites susceptible to nucleophilic attack. researchgate.net These positive regions are generally located around the hydrogen atoms, particularly the amide N-H proton. Areas of intermediate potential are colored green and represent regions of near-zero potential. nih.gov The MEP map thus provides a clear, visual guide to the reactive sites of the molecule. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). The energy of the LUMO is associated with the electron affinity and the ability to accept electrons (electrophilicity). numberanalytics.com The distribution of these orbitals across the molecule indicates the most probable regions for reaction. For instance, in related halogenated compounds, the LUMO lobes are often centered on the C-X (carbon-halogen) bond, indicating a site for nucleophilic substitution. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. numberanalytics.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more reactive.
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, kinetic stability |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 |
| Chemical Potential | µ | -(ELUMO + EHOMO)/2 |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a flexible molecule. This is achieved by systematically rotating the rotatable single bonds (defined by dihedral angles) and calculating the corresponding energy to generate a potential energy surface (PES). researchgate.net
For a molecule like this compound, which possesses several rotatable bonds in its backbone and side chains, the PES can be complex. The minima on this surface correspond to stable conformers, while the peaks represent high-energy transition states between them. researchgate.net Ab initio or DFT methods are employed to accurately calculate the energy at each point on the surface. The resulting low-energy conformers represent the most probable shapes the molecule will adopt and are essential for subsequent studies, such as molecular docking, as they determine how the molecule can fit into a biological receptor. researchgate.net
Molecular Docking Simulations with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.
In a molecular docking simulation, the low-energy conformer of this compound, identified through conformational analysis, is placed into the active site of a target protein. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding pocket.
The output of the simulation provides several key pieces of information:
Binding Mode: The most stable predicted orientation of the ligand within the receptor's active site. This reveals the specific three-dimensional arrangement of the ligand-receptor complex.
Key Interactions: The specific non-covalent interactions that stabilize the complex are identified. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions with key amino acid residues in the active site. nih.gov
Interaction Energy/Binding Affinity: The simulation calculates a score, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative value typically indicates a stronger and more favorable binding affinity. researchgate.net
This information is crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and selective analogs.
Identification of Key Amino Acid Residues in Binding Pockets
Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows researchers to identify the crucial amino acid residues within the binding pocket that form key interactions with the ligand. For the class of N-phenylacetamides, studies have shown that their binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
In a hypothetical docking scenario of this compound into a target active site, the following interactions would be anticipated based on its structure:
Hydrogen Bonding: The two amide groups in the molecule contain N-H donors and C=O acceptors, making them prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, or asparagine.
Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact favorably with nonpolar residues like leucine, isoleucine, and valine.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.
By identifying these specific interactions, researchers can understand the basis of molecular recognition and predict how structural modifications to the ligand might enhance binding affinity.
Table 1: Potential Interacting Residues for this compound
| Interaction Type | Ligand Moiety | Potential Amino Acid Residues |
| Hydrogen Bond | Amide N-H, C=O | Ser, Thr, Asn, Gln, His |
| Hydrophobic | Phenyl Ring | Leu, Val, Ile, Ala, Met |
| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |
Pharmacophore Modeling for Ligand-Based Drug Design
When the three-dimensional structure of a biological target is unknown, ligand-based methods like pharmacophore modeling become essential. A pharmacophore represents the ensemble of steric and electronic features necessary for optimal molecular interaction with a specific target. nih.gov
A pharmacophore model for this compound and its analogs would be derived by aligning a set of known active molecules and identifying common chemical features. For this class of compounds, the essential pharmacophoric features would likely include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen atoms of the two amide groups.
Hydrogen Bond Donors (HBD): The N-H groups of the amides.
Aromatic Ring (AR): The central phenyl group.
Hydrophobic Feature (HY): The phenyl ring and potentially the ethyl chain.
In a study on structurally related phenylacetamides acting as MAO-A inhibitors, a robust pharmacophore model was developed with features including one hydrogen bond donor, two hydrophobic groups, and one aromatic ring (DHHR), validating the importance of these chemical motifs. nih.gov
Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features in the correct spatial arrangement. researchgate.netnih.gov This process, known as virtual screening, can dramatically reduce the number of compounds that need to be synthesized and tested experimentally. broadinstitute.orgfrontierspartnerships.org
The screening process typically involves:
Database Preparation: Large compound libraries, such as the ZINC database, are prepared for screening.
Pharmacophore Filtering: The database is filtered to retain only those molecules that match the pharmacophore query.
Docking and Scoring: The resulting hits are often subjected to molecular docking to predict their binding affinity and pose within the target's active site.
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed to filter out candidates with poor drug-like characteristics.
This approach has been successfully used for various N-phenylacetamide derivatives to identify novel hit molecules for different biological targets. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com This technique is crucial for assessing the stability of a ligand-protein complex and understanding the nuanced, time-dependent interactions that govern binding. nih.govrsc.org
MD simulations are employed to validate the binding poses obtained from docking studies and to ensure the ligand remains stably bound within the active site. frontierspartnerships.org The stability of the complex formed between this compound and its target would be assessed by analyzing several parameters over the course of the simulation (e.g., 100 nanoseconds). researchgate.net
Key Stability Metrics:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone and the ligand's heavy atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and is not undergoing significant conformational changes.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. It can reveal which parts of the binding pocket are most affected by the ligand's presence.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and protein is monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a stable binding interaction.
Chemical Reactivity and Derivatization Strategies for 3 2 Chloro N Phenylacetamido Propanamide
Reactivity of the Chloroacetamide Moiety
The chloroacetamide portion of the molecule is the most reactive site, largely due to the presence of a chlorine atom alpha to a carbonyl group. This arrangement makes the methylene (B1212753) carbon highly electrophilic and susceptible to attack by various nucleophiles. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom. researchgate.net
The primary reaction of the chloroacetamide moiety is the bimolecular nucleophilic substitution (SN2) reaction, where the chloride ion acts as a good leaving group. nih.gov Chloroacetanilides are known to be activated toward SN2 reactions, particularly with highly reactive nucleophiles. nih.gov This reactivity allows for the introduction of a wide array of functional groups by reacting 3-(2-Chloro-N-phenylacetamido)propanamide with various nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net
The general scheme for this reaction involves the attack of a nucleophile (Nu-) on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
Table 1: Examples of Nucleophilic Substitution Reactions on the Chloroacetamide Moiety
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Type |
|---|---|---|---|
| Oxygen | Alkoxide | Sodium isopropoxide | Ether derivative |
| Nitrogen | Amine | Hydrazine hydrate | Hydrazino derivative mdpi.com |
| Sulfur | Thiol | Thiourea | Thiouronium salt |
| Sulfur | Dithiocarbonate | Carbon disulfide | Dithioether derivative researchgate.net |
| Selenium | Selenide (B1212193) | Sodium hydrogen selenide | Selenide derivative ekb.eg |
The electrophilic nature of the chloroacetamide moiety makes it a valuable precursor for the synthesis of various heterocyclic systems. researchgate.net These reactions can occur through intramolecular cyclization of a derivative or by reaction with a bifunctional reagent. For instance, a common strategy involves an initial nucleophilic substitution followed by an intramolecular condensation reaction.
A notable example is the synthesis of 2-azetidinones (β-lactams). This can be achieved through a dehydrative annulation of an intermediate, formed from the reaction of a chloroacetamide derivative with a Schiff base, in the presence of a base like triethylamine (B128534). mdpi.com Similarly, reactions leading to other heterocyclic systems such as imidazoles, pyrroles, and thiazolidine-4-ones are also common derivatization pathways. researchgate.net
Modifications of the Propanamide Amide Group
The terminal primary amide of the propanamide group (-CONH₂) also presents opportunities for chemical modification, although it is generally less reactive than the chloroacetamide moiety. Amides can undergo a variety of transformations, including hydrolysis and rearrangement.
One significant reaction is the Hofmann rearrangement, where a primary amide is treated with bromine and a strong base (like sodium hydroxide) to yield a primary amine with one less carbon atom. wikipedia.org In the case of this compound, this reaction would convert the propanamide tail into an ethylamine (B1201723) group, producing a diamine derivative. wikipedia.org Additionally, under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid.
Aromatic Substitutions on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of substituents directly onto the aromatic core. scienceforecastoa.commsu.edu The existing substituent, an N-acylamino group, directs the position of the incoming electrophile.
The N-acylamino group is an ortho, para-director. Although the carbonyl group is electron-withdrawing, the lone pair of electrons on the adjacent nitrogen atom can be donated into the phenyl ring through resonance. This resonance effect stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack more effectively than it does for meta attack. lkouniv.ac.in Consequently, electrophiles will preferentially add to the positions ortho and para to the N-acylamino substituent. lkouniv.ac.in
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Expected Product Position |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ortho/Para |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Ortho/Para |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Ortho/Para |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ortho/Para |
Stereoselective Synthesis of Chiral Analogs of this compound
While the parent compound is achiral, the synthesis of chiral analogs is a significant strategy for developing molecules with specific biological activities. Chirality can be introduced at several positions, most commonly by using chiral starting materials or through asymmetric synthesis.
One established method is to use a chiral amine during the initial amide bond formation. For example, reacting a chiral amine, such as (S)-1-(3,4-dimethoxyphenyl)propan-2-amine, with an appropriate acyl chloride results in a diastereomerically pure product with a defined stereocenter. mdpi.com Another potential site for introducing chirality is the α-carbon of the chloroacetamide moiety. Synthesizing analogs like 2-chloro-N-(p-tolyl)propanamide often results in a racemic mixture, which crystallizes with disorder in the positions of the chlorine and methyl groups. nih.govresearchgate.net Achieving stereoselectivity at this position would require specialized methods, such as the use of chiral catalysts or resolving agents.
Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create hybrid drugs with improved efficacy, reduced side effects, or the ability to act on multiple biological targets. nih.govnih.gov
The this compound structure can serve as a versatile scaffold or building block in this approach. Its reactive chloroacetamide handle allows for its conjugation to other biologically active molecules. For instance, the scaffold could be linked to other core structures known for their pharmacological properties, such as benzimidazoles or phthalimides, to create novel hybrid compounds. nih.gov This strategy has been used to combine different pharmacophoric elements into a single construct, aiming to achieve a multitarget profile. nih.gov The synthesis of complex molecules where a propanamide scaffold is attached to other functional moieties, such as diazenyl groups, exemplifies this approach of building larger, multifunctional chemical entities. ontosight.ai
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-azetidinone |
| (S)-1-(3,4-dimethoxyphenyl)propan-2-amine |
| 2-chloro-N-(p-tolyl)propanamide |
| Benzimidazole |
| Phthalimide |
| Propanamide, 3-chloro-N-(2-(2-(2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)- |
| Imidazole |
| Pyrrole (B145914) |
| Thiazolidine-4-one |
Mechanistic Investigations and Biological Activity Profiling of 3 2 Chloro N Phenylacetamido Propanamide and Its Analogs in in Vitro Systems
Structure-Activity Relationship (SAR) Studies of 3-(2-Chloro-N-phenylacetamido)propanamide Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the derivatives of this compound, these studies have provided valuable insights into the correlation between structural variations and biological potency.
Correlation of Structural Variations with Biological Potency
Systematic structural modifications of propanamide derivatives have demonstrated a clear correlation with their biological potency. For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives, alterations in the substituent on the phenoxy ring and the N-phenyl ring significantly impacted antiplasmodial activity. Replacing a 4-fluorophenoxy moiety with a 4-phenoxy or a 4-acetamidophenoxy group led to a decrease in activity. mdpi.com Conversely, shifting the position of an N-Boc piperazinyl substituent on the N-phenyl ring from ortho to para dramatically increased both activity and selectivity. mdpi.com
In another study involving pinacolone (B1678379) sulfonamide derivatives, the nature of the substituent on the amine was found to be crucial for antifungal activity. The order of activity was determined to be phenyl > benzyl (B1604629) > phenylethyl > alkyl, with trisubstituted phenyl groups showing the highest potency. mdpi.com This indicates that aromatic and bulky substituents are favored for this particular biological activity. The biological activity of chloroacetamides has also been shown to vary with the position of substituents on the phenyl ring, influencing their effectiveness against different microbial strains. nih.gov
Identification of Pharmacophore-like Features for Specific Activities
Through SAR studies, key pharmacophoric features necessary for specific biological activities have been identified. For selective COX-2 inhibition, the presence of a methylsulfonyl (SO2Me) pharmacophore at the para-position of a phenyl ring is a recurring feature in potent inhibitors. nih.gov In a series of 1,3-diarylurea derivatives, this group on the N-1 phenyl ring was critical for activity, with further modulation achieved by substituents on the N-3 phenyl ring. nih.gov
For anti-inflammatory activity, certain structural motifs have been associated with enhanced potency. For example, in a series of new carboxamide derivatives bearing a benzenesulphonamide moiety, specific substitutions led to compounds with anti-inflammatory activity comparable or superior to the reference drug celecoxib. plos.org The spatial arrangement of aromatic rings and hydrogen bond donors/acceptors are also critical. Molecular docking studies on 2-aminothiazole-based compounds revealed that the ability to simultaneously bind to both the catalytic active site and the peripheral anionic site of acetylcholinesterase was a key feature for potent inhibition. researchgate.net
Exploration of Potential Molecular Targets and Pathways
The diverse biological activities observed for this compound and its analogs have prompted investigations into their potential molecular targets and the cellular pathways they modulate.
Enzyme Inhibition Assays (e.g., COX-2, 3CLpro, MAO-A)
Cyclooxygenase-2 (COX-2): Derivatives of propanamide have been extensively studied as inhibitors of COX-2, an enzyme involved in inflammation. plos.org The selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). plos.orgnih.gov In one study, a series of naproxen-sulfa drug conjugates were synthesized and screened for COX-2 inhibition, with one conjugate showing 75.4% inhibition at a 10 µM concentration, comparable to the reference drug celecoxib. nih.gov Similarly, new 2,3-diphenyl-3-oxo-propanamide derivatives were designed and synthesized as selective COX-2 inhibitors based on favorable docking studies. mui.ac.ir
3C-like Protease (3CLpro): The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. nih.gov While specific inhibition data for this compound is not available, the broader class of small molecule inhibitors is under intense investigation. Both covalent and non-covalent inhibitors of 3CLpro have been developed, with some peptidomimetic covalent inhibitors exhibiting nanomolar inhibitory activity. nih.gov The development of potent, noncovalent inhibitors is also a significant area of research. nih.gov
Monoamine Oxidase-A (MAO-A): Monoamine oxidase (MAO) inhibitors are used in the treatment of depression and neurodegenerative diseases. nih.govnih.gov MAO-A is responsible for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). mdpi.com Phenylacetamide derivatives have been investigated as potential MAO-A inhibitors. The strategy is that inhibiting MAO-A can increase the levels of these neurotransmitters in the brain. nih.gov For instance, a series of tryptamine (B22526) analogues were evaluated, and one derivative, SR42, showed significant MAO-B inhibitory activity. mdpi.com Another study on 4-(2-methyloxazol-4-yl)benzenesulfonamide found it to be a selective inhibitor of MAO-B, suggesting the potential for this scaffold in developing agents for Parkinson's disease. mdpi.com
Receptor Binding Studies (e.g., Serotonin and Dopamine (B1211576) Receptors)
Serotonin and Dopamine Receptors: Ligands that interact with serotonin and dopamine receptors are important for treating various central nervous system disorders. mdpi.com Studies on 1,3,5-triazine-methylpiperazine derivatives have shown high affinity for the 5-HT6 serotonin receptor, with significant selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2L) receptors. researchgate.net The affinity and selectivity of dopamine receptor ligands can be modulated by chemical modifications. For example, introducing specific alkylphenyl groups to the nitrogen of 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) increased its affinity for the D-2 subtype by 19- to 36-fold. nih.gov Similarly, in a series of indazole and piperazine (B1678402) derivatives, introducing an electron-donating substituent at the ortho position of a phenyl ring enhanced binding to the dopamine D2 receptor. nih.gov
In Vitro Cellular and Biochemical Assays
A variety of in vitro cellular and biochemical assays are employed to characterize the biological effects of these compounds. Enzyme inhibition assays, as detailed above, are a primary tool. nih.gov Receptor binding assays, typically using radiolabeled ligands, are used to determine the affinity of compounds for specific receptors. nih.gov Furthermore, antimicrobial activity is often assessed using standard testing methods against various bacterial and fungal strains. nih.gov For example, newly synthesized N-(substituted phenyl)-2-chloroacetamides were tested for their effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov
Antimicrobial Activity Studies (e.g., antifungal activity against Candida spp.)
Research into the antimicrobial properties of this compound and its analogs has revealed significant antifungal potential, particularly from the core chemical moiety, 2-chloro-N-phenylacetamide. In vitro studies have demonstrated its efficacy against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis, which are common fungal pathogens. proquest.comscielo.br
The antifungal activity has been quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). For the analog 2-chloro-N-phenylacetamide, tests against various strains of C. albicans and C. parapsilosis showed MIC values ranging from 128 to 256 µg/mL. scielo.brresearchgate.netnih.gov The MFC values were observed to be in the range of 512 to 1,024 µg/mL, indicating fungicidal activity at higher concentrations. scielo.brresearchgate.netnih.gov Further studies on Candida tropicalis and Candida parapsilosis isolates showed MIC values for 2-chloro-N-phenylacetamide ranging from 16 to 256 μg/ml. nih.gov
A significant aspect of this compound's activity is its ability to inhibit and disrupt fungal biofilms, which are notoriously resistant to conventional antifungal agents. proquest.com The 2-chloro-N-phenylacetamide analog demonstrated the ability to inhibit biofilm formation by up to 92% and disrupt pre-formed biofilms by up to 87%. scielo.brresearchgate.net This anti-biofilm activity was observed even at sub-inhibitory concentrations. scielo.br
Mechanistic investigations suggest that the antifungal action is not achieved through the common pathways of binding to ergosterol (B1671047) in the fungal cell membrane or by damaging the cell wall. scielo.brresearchgate.netnih.gov Instead, in silico studies suggest that the mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov When tested in combination with common antifungals like amphotericin B and fluconazole, an antagonistic effect was observed, suggesting it should not be used concurrently with these agents. scielo.brresearchgate.netnih.gov
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species
| Candida Species | MIC (µg/mL) | MFC (µg/mL) |
| C. albicans | 128 - 256 | 512 - 1024 |
| C. parapsilosis | 128 - 256 | 512 - 1024 |
| C. tropicalis | 16 - 256 | Not Reported |
Anti-inflammatory Mechanism Exploration
The anti-inflammatory potential of compounds related to this compound has been explored through in vitro studies focusing on key inflammatory pathways. Phenylacetamide and acetanilide (B955) derivatives are known to target enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). orientjchem.orgnih.gov Inhibition of COX enzymes prevents the synthesis of prostaglandins, which are key mediators of inflammation. orientjchem.org
In vitro assays using lipopolysaccharide (LPS)-stimulated macrophage cell lines are commonly employed to assess anti-inflammatory activity. Studies on related acetamide (B32628) derivatives have shown an ability to reduce the production of inflammatory messengers like nitric oxide (NO) and reactive oxygen species (ROS). mdpi.comresearchgate.net Furthermore, investigations into pyrrole (B145914) derivatives with structural similarities have demonstrated the capacity to suppress the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com The mechanism for these effects often involves the modulation of critical signaling pathways, such as the inhibition of nuclear factor kappa-B (NF-κB) activation, which is a central regulator of the inflammatory response. mdpi.com
Antitumor Cell Line Proliferation Inhibition and Apoptosis Induction Studies
Phenylacetamide derivatives have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various tumor cell lines and inducing apoptosis. tbzmed.ac.irresearchgate.netnih.gov In vitro cytotoxicity studies have been conducted on human breast cancer cell lines (MCF-7, MDA-MB-468), prostate cancer cells (PC-12, PC3), and promyelocytic leukemia cells (HL-60). tbzmed.ac.irnih.gov
Certain phenylacetamide derivatives have shown potent cytotoxic effects, with IC50 values in the micromolar and even sub-micromolar range. For example, one derivative exhibited an IC50 value of 0.6 µM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.irresearchgate.nettbzmed.ac.ir Other related compounds have also displayed significant activity against MCF-7 and PC3 cell lines. tbzmed.ac.irnih.govnih.gov
The mechanism underlying this antitumor activity is linked to the induction of apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.irresearchgate.nettbzmed.ac.ir Mechanistic studies revealed that effective phenylacetamide derivatives can upregulate the expression of pro-apoptotic proteins such as Bax and FasL, alongside the downregulation of the anti-apoptotic protein Bcl-2. tbzmed.ac.irresearchgate.net A key event in this process is the activation of executive caspases, particularly caspase-3, which plays a pivotal role in the final stages of apoptosis. tbzmed.ac.irresearchgate.net Confirmation of apoptosis has been further substantiated through TUNEL assays, which detect DNA fragmentation, a hallmark of apoptotic cell death. tbzmed.ac.irresearchgate.net
Table 2: In Vitro Cytotoxicity (IC50) of Selected Phenylacetamide Derivatives
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 |
| PC-12 | Prostate Cancer | 0.6 ± 0.08 |
| MCF-7 | Breast Cancer | 0.7 ± 0.08 |
| PC3 | Prostate Cancer | 52 |
Neurochemical Activity Profiling (e.g., antidepressant potential, antipsychotic effects)
The neurochemical profile of phenylacetamide derivatives suggests potential applications as antidepressant and antipsychotic agents. The core mechanism of many antidepressant drugs involves modulating the levels of monoamine neurotransmitters, such as serotonin (5-HT) and norepinephrine (NE), in the brain. nih.govnih.govresearchgate.net One strategy to achieve this is through the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of these neurotransmitters. nih.gov Studies on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have shown significant antidepressant activity in preclinical models like the tail suspension test (TST) and forced swim test (FST). nih.gov These tests measure the duration of immobility in rodents, with a decrease indicating potential antidepressant effects. nih.gov
The mechanism of action for antipsychotic drugs frequently involves the antagonism of dopamine D2 receptors. nih.govjocpr.com Additionally, interaction with serotonin receptors, such as 5-HT2A, is a characteristic of second-generation (atypical) antipsychotics. jocpr.com While direct receptor binding data for this compound is not available, the general structure of N-phenylacetamide derivatives allows for modifications that could confer affinity for these key neurochemical targets. The ability of related chloroacetamide compounds to cross the blood-brain barrier, as suggested by in silico models, is a prerequisite for any potential activity within the central nervous system. mdpi.com
Immunomodulatory Effects (e.g., RORγ modulation)
The propanamide scaffold present in this compound is found in a class of small molecules that act as modulators of the Retinoic acid receptor-related orphan receptor gamma (RORγ). nih.govwustl.edunih.gov RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation through their secretion of cytokines like Interleukin-17 (IL-17). nih.gov Consequently, RORγ has emerged as a significant target for the development of treatments for autoimmune and inflammatory diseases.
In vitro studies on diphenylpropanamide analogs have shown that these small molecules can act as potent RORγ modulators. nih.govwustl.edu Using cell-based chimeric receptor assays, these compounds have been shown to repress the transcriptional activity of RORγ, with some lead compounds exhibiting IC50 values in the nanomolar range. nih.gov By inhibiting RORγ, these molecules can effectively control IL-17 expression and Th17 cell differentiation. nih.gov This targeted immunomodulatory effect offers a promising mechanism for therapeutic intervention in inflammation-related disorders.
Bioavailability and Metabolic Stability Studies (in vitro)
In vitro studies are crucial for predicting the pharmacokinetic properties of a new chemical entity, including its bioavailability and metabolic stability. bioivt.com The metabolic stability of a compound is typically assessed by incubating it with liver subcellular fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes. nih.govwuxiapptec.com These assays measure the rate of disappearance of the parent compound over time to determine its in vitro half-life (t1/2) and intrinsic clearance (Clint). bioivt.comwuxiapptec.com
Intellectual Property and Patent Landscape Surrounding 3 2 Chloro N Phenylacetamido Propanamide
Analysis of Existing Patents Claiming the 3-(2-Chloro-N-phenylacetamido)propanamide Structure
A thorough review of existing patent databases reveals no patents that specifically claim the chemical structure of this compound. However, the patent landscape for structurally related compounds, particularly those containing the N-phenylacetamide moiety, is well-established.
One of the key patents in this area is U.S. Patent 5,242,944, which discloses a broad class of phenylacetamide derivatives with purported analgesic and anti-inflammatory activities. google.com While this patent does not explicitly mention this compound, its claims cover a wide range of substituted phenylacetamides, providing a foundational piece of intellectual property in this chemical space. The existence of such broad patents underscores the importance of a detailed freedom-to-operate analysis for any new derivatives within this class.
The following table provides a summary of patents with claims related to the core structure of this compound:
| Patent Number | Title | Key Claims Relevant to the Scaffold | Assignee |
| US5242944A | Phenylacetamide derivatives and pharmaceutical compositions thereof | Claims a broad genus of phenylacetamide derivatives with analgesic and anti-inflammatory properties. google.com | Not Specified |
Review of Patents Related to Synthesis and Intermediate Usage
The synthesis of this compound involves the use of key intermediates and chemical transformations that are themselves the subject of various patents. Understanding this landscape is crucial for developing a non-infringing and potentially patentable synthetic route.
A foundational patent in this context is U.S. Patent 2,321,278, which details a method for the preparation of chloroacetamide. google.com This patent is significant as chloroacetamide is a likely precursor in the synthesis of the target compound. The methods described in this patent could potentially be adapted or modified to produce this compound.
Furthermore, Chinese patent CN103641731A provides a method for producing phenylacetamide compounds, offering insights into the broader manufacturing processes for this class of chemicals. google.com While not directly focused on the target molecule, the methodologies for N-alkylation and amide bond formation are highly relevant.
The table below summarizes key patents related to the synthesis and intermediates of this compound:
| Patent Number | Title | Relevance to Synthesis | Assignee |
| US2321278A | Preparation of chloroacetamide | Describes a method for preparing a key potential precursor. google.com | Dow Chemical Co. |
| CN103641731A | Method for producing phenylacetamide compound | Details general synthetic methods for the broader class of phenylacetamide compounds. google.com | Not Specified |
Examination of Patented Biological Applications for Related Scaffolds
The patent literature is rich with examples of biological applications for compounds structurally related to this compound. This body of work provides a strong indication of the potential therapeutic areas where the target compound could find utility.
As previously mentioned, U.S. Patent 5,242,944 highlights the analgesic and anti-inflammatory potential of phenylacetamide derivatives. google.com This suggests that this compound may also exhibit similar activities.
Beyond pain and inflammation, research has explored other applications for related scaffolds. A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties has demonstrated their potential as antibacterial and nematicidal agents. mdpi.com This opens up avenues for investigating the antimicrobial properties of this compound. Additionally, the broader class of chloroacetamide derivatives has been investigated for antifungal applications, presenting another potential area of utility. nih.gov
The following table outlines some of the patented and researched biological applications for scaffolds related to this compound:
| Application Area | Relevant Scaffolds | Supporting Documentation |
| Analgesic and Anti-inflammatory | Phenylacetamide derivatives | US5242944A google.com |
| Antibacterial and Nematicidal | N-phenylacetamide derivatives | Molecules (Journal) mdpi.com |
| Antifungal | Chloroacetamide derivatives | Journal of Fungi nih.gov |
| Anticancer | 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Iranian Journal of Pharmaceutical Research nih.govnih.gov |
Strategic Considerations for Future Intellectual Property Development
Given the current patent landscape, several strategic avenues exist for developing intellectual property around this compound. The absence of a patent directly claiming the compound presents a clear opportunity for a composition of matter patent, provided the compound is novel and non-obvious.
Beyond the compound itself, there is significant potential for patenting novel methods of synthesis. A synthetic route that is more efficient, cost-effective, or environmentally friendly than existing methods for related compounds could be a valuable piece of intellectual property.
Furthermore, the exploration of new biological applications for this compound is a fertile ground for patenting. While related scaffolds have been investigated for a range of activities, demonstrating a novel and unexpected utility for this specific compound could lead to a strong method-of-use patent. For instance, if the compound shows surprising efficacy in a particular cancer cell line or against a specific microbial strain, this could form the basis of a valuable patent.
Composition of Matter: Securing a patent on the novel chemical entity itself.
Process Patents: Developing and patenting innovative and efficient synthetic methods.
Method-of-Use Patents: Identifying and patenting novel and non-obvious biological applications.
A comprehensive approach that considers all these aspects will be crucial for maximizing the intellectual property value of this compound.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(2-Chloro-N-phenylacetamido)propanamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s molecular structure, particularly the chloroacetamido and phenyl substituents. High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and acetonitrile/water mobile phase (gradient elution) ensures purity assessment. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A two-step synthesis is typical:
Substitution Reaction : Reacting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form an intermediate.
Condensation : Using cyanoacetic acid and a condensing agent (e.g., DCC) under acidic conditions to generate the final product. Temperature control (60–80°C) and inert atmospheres (N₂) minimize side reactions .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (70:30 v/v) or ethyl acetate/hexane combinations are effective for recrystallization. Solubility data from NIST (e.g., temperature-dependent curves) should guide solvent selection to maximize yield and purity .
Q. What key structural features influence the reactivity of this compound?
- Methodological Answer : The chloroacetamido group’s electrophilic carbon and the phenyl ring’s electron-withdrawing effects drive nucleophilic substitutions. Computational models (e.g., DFT) predict reactivity at the α-carbon, validated by experimental kinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) across databases?
- Methodological Answer : Cross-reference NIST Standard Reference Data (rigorously validated) with PubChem entries. Validate discrepancies experimentally via differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility. Statistical tools (e.g., Bland-Altman plots) quantify systematic biases .
Q. What computational modeling approaches predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model transition states for nucleophilic substitutions. Molecular dynamics simulations (Amber or CHARMM force fields) assess solvent effects. Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. How does the electronic configuration of the chloroacetamido group affect nucleophilic substitution kinetics?
- Methodological Answer : The chlorine atom’s inductive effect increases the electrophilicity of the α-carbon. Hammett σ constants quantify substituent effects on reaction rates. Kinetic isotope effects (KIE) and stereochemical outcomes (SN1 vs. SN2) are determined using deuterated analogs and chiral HPLC .
Q. What strategies minimize side reactions during derivative synthesis of this compound?
- Methodological Answer :
- Protection-Deprotection : Temporarily block reactive sites (e.g., amide nitrogen) using tert-butoxycarbonyl (Boc) groups.
- Catalytic Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to enhance selectivity.
- In Situ Monitoring : ReactIR or LC-MS tracks intermediates, enabling real-time adjustments .
Q. How do structural modifications (e.g., substituent position) impact bioactivity in this compound analogs?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent hydrophobicity (logP) and electronic parameters (Hammett σ) with bioassay data (e.g., IC₅₀). Para-substituted analogs show enhanced enzyme inhibition due to improved steric compatibility with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
